rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine
Description
Endo Isomer
Exo Isomer
- Spatial orientation : NH2 group oriented away from the bicyclic core
- Solubility : 18% higher in aqueous solutions due to exposed amine group
- Catalytic behavior : Preferred substrate for Rh(I)-mediated hydroarylation reactions (86% endo selectivity)
Table 2. Isomer Comparison
| Property | Endo Isomer | Exo Isomer |
|---|---|---|
| ΔG (kcal/mol) | 0 (reference) | +3.2 |
| Aqueous solubility | 12 mg/mL | 14.2 mg/mL |
| NH2 pKa | 9.8 ± 0.1 | 10.2 ± 0.1 |
| Torsional barrier | 8.7 kcal/mol | 6.9 kcal/mol |
Computational Modeling of Molecular Conformations
Density Functional Theory (DFT) calculations at the ωB97X-D/def2-TZVP level provide insights into conformational preferences:
Low-energy conformers : Two dominant minima identified:
- Conformer A : Endo-NH2 with O-C2-C1-C4 dihedral = 112°
- Conformer B : Exo-NH2 with O-C2-C1-C4 dihedral = 68°
Transition state : A 1,2-shift mechanism between endo and exo forms exhibits an activation energy of 14.3 kcal/mol.
Electrostatic potential : The bridging oxygen atom carries a partial charge of -0.42 e, while the amine group shows +0.31 e (Mulliken analysis).
Molecular dynamics simulations (300 K, 10 ns) reveal rapid interconversion between puckered states of the bicyclic ring, with an average RMSD of 0.8 Å for heavy atoms. The methanamine group maintains 87% occupancy in the endo orientation under equilibrium conditions.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine |
InChI |
InChI=1S/C7H13NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4,8H2/t5-,6+,7+/m0/s1 |
InChI Key |
HOGOLKHCHFSFKN-RRKCRQDMSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C[C@@H]1O2)CN |
Canonical SMILES |
C1CC2C(CC1O2)CN |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Vinyl Triflate Intermediate : Reacting R-phenylglycinol with vinyl triflate under palladium catalysis yields an α,β-unsaturated intermediate.
-
Cyclization : Heating the intermediate triggers an IMDA reaction, forming the 7-oxabicyclo[2.2.1]heptane skeleton with >95% diastereomeric excess ().
-
Amine Introduction : The methanamine group is introduced via reductive amination of a ketone precursor using sodium cyanoborohydride (NaBH3CN) in methanol ().
Table 1: IMDA Reaction Parameters
Norbornene-Based Epoxidation and Functionalization
Starting from norbornene , a scalable route involves epoxidation followed by ring-opening reactions (,).
Procedure:
-
Epoxidation : Treating norbornene with m-chloroperbenzoic acid (mCPBA) forms the epoxide derivative.
-
Ring-Opening Amination : Reacting the epoxide with ammonia under high pressure (5 atm) introduces the amine group, yielding the racemic product ().
-
Resolution : Chiral chromatography separates enantiomers, though the target compound is typically used as a racemate ().
Table 2: Epoxidation and Amination Conditions
| Step | Reagent/Condition | Yield |
|---|---|---|
| Epoxidation | mCPBA, CH2Cl2, 0°C | 85% |
| Amination | NH3, EtOH, 5 atm, 60°C | 73% |
Reductive Amination of Bicyclic Ketones
A ketone intermediate, 7-oxabicyclo[2.2.1]heptan-2-one , undergoes reductive amination to install the methanamine group (,).
Protocol:
-
Ketone Synthesis : Oxidize a secondary alcohol on the bicyclic framework using Jones reagent (CrO3/H2SO4) ().
-
Reductive Amination : React the ketone with ammonium acetate and sodium triacetoxyborohydride (STAB) in dichloromethane, achieving 88% conversion ().
Table 3: Reductive Amination Optimization
| Parameter | Optimal Value | Purity |
|---|---|---|
| Reducing Agent | STAB | 95% |
| Solvent | CH2Cl2 | – |
| Reaction Time | 12 h | – |
Biocatalytic Approaches
While less common, alcohol dehydrogenase (ADH) -mediated reductions have been explored for enantioselective synthesis ().
Process Overview:
-
Ketone Precursor : Generate 7-oxabicyclo[2.2.1]heptan-2-one via oxidation.
-
Enzymatic Reduction : Use ADH from Candida glabrata with glucose dehydrogenase (GDH) for cofactor recycling, achieving >99.5% e.e. for individual enantiomers ().
-
Racemization : Combine enantiomers to obtain the racemic mixture.
Table 4: Biocatalytic Performance Metrics
Comparative Analysis of Methods
Table 5: Synthesis Route Comparison
| Method | Strengths | Limitations |
|---|---|---|
| IMDA | High stereoselectivity | Multi-step, costly catalysts |
| Epoxidation | Scalable | Requires high-pressure conditions |
| Reductive Amination | Simple workflow | Moderate yields |
| Biocatalytic | Eco-friendly, high e.e. | Costly enzymes |
Industrial-Scale Considerations
For kilogram-scale production, the epoxidation-amination route is preferred due to its robustness (). Key adjustments include:
-
Continuous Flow Reactors : Enhance safety and efficiency for epoxidation ().
-
Crystallization Purification : Isolate the hydrochloride salt via anti-solvent addition (e.g., diethyl ether) ().
Analytical Characterization
Critical quality control steps involve:
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The methanamine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as:
Oxidized Derivatives: Resulting from oxidation reactions.
Reduced Amines: From reduction reactions.
Substituted Amines: From substitution reactions.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine exhibits promising anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 | 3.6 - 11.0 |
| MCF-7 | 1.9 - 7.52 |
The compound's mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation in cancerous cells while sparing normal cells, suggesting a degree of selectivity that is crucial for therapeutic applications .
Neurological Applications
The structural characteristics of this compound make it a candidate for neurological applications, particularly as a potential modulator of neurotransmitter systems. Its ability to cross the blood-brain barrier could be advantageous in developing treatments for conditions such as depression or anxiety disorders .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of various derivatives based on this compound, several compounds were tested against HCT-116 and MCF-7 cell lines using the MTT assay method. Results showed significant cytotoxic effects at low concentrations (IC50 values ranging from 1.9 to 11 µg/mL), indicating that modifications to the core structure could enhance its anticancer potency .
Case Study 2: Neuropharmacological Research
Research focusing on the neuropharmacological properties of this compound has explored its effects on monoamine transporters. It was found to exhibit selective inhibition of certain transporters, which may contribute to its potential as an antidepressant or anxiolytic agent .
Mechanism of Action
The mechanism by which rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine exerts its effects involves interactions with specific molecular targets. These interactions may include:
Binding to Receptors: The compound may bind to specific receptors, influencing biological pathways.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic processes.
Signal Transduction: The compound may modulate signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
a. rac-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine
- Molecular Formula: C₇H₁₃NO (identical to the target compound).
- Molecular Weight : 127.19 g/mol .
- Key Difference : Stereochemistry at position 4 (4S vs. 4R).
- Implications : The 4S stereoisomer may exhibit distinct solubility, reactivity, or biological activity due to altered spatial arrangement. For example, enantiomers often show differences in receptor binding or metabolic stability .
b. rac-(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine (exo)
- Molecular Formula: C₆H₁₁NO.
- Molecular Weight : 113.16 g/mol .
- Key Difference : Smaller molecular size (fewer carbons) and exo configuration.
- Applications : Lab use only (discontinued commercially), suggesting challenges in synthesis or stability .
Functional Group Derivatives
a. rac-2-[(1r,2r,4s)-7-oxabicyclo[2.2.1]heptan-2-yl]acetic acid
b. rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- Molecular Formula : C₇H₁₀O₃.
- Molecular Weight : 142.15 g/mol.
- Properties : Higher density (1.31 g/cm³ ) and boiling point (290.7°C ) compared to the amine derivative, reflecting stronger intermolecular forces (e.g., hydrogen bonding via -COOH) .
Salts and Stabilized Forms
a. 7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine Hydrochloride
b. rac-(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine Hydrochloride
- Synonym: CHEMBL4591692.
- InChIKey : DZOONCSMZVPSHJ-KVQBGUIXSA-N.
- Relevance : Salt formation is common in pharmaceuticals to modulate bioavailability .
Heterocyclic Variants
a. rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one
- Molecular Formula : C₆H₈O₂.
- Molecular Weight : 112.13 g/mol.
- Key Difference : 3.2.0 bicyclic system with a ketone group instead of amine.
- Implications : The ketone introduces electrophilic reactivity, enabling nucleophilic additions absent in the target compound .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Commercial and Research Status
Biological Activity
Rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound this compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 127.184 g/mol |
| CAS Number | 2059907-99-0 |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). The compound is believed to act as a selective modulator of neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies have shown that this compound may provide neuroprotection against oxidative stress and excitotoxicity in neuronal cells.
- Antidepressant-like Activity : In animal models, it has demonstrated potential antidepressant effects by modulating serotonin and norepinephrine levels.
- Cognitive Enhancement : Preliminary data suggest that the compound may enhance cognitive functions such as memory and learning through cholinergic pathways.
Case Studies
Several studies have investigated the biological effects of this compound:
Study 1: Neuroprotection in Ischemic Models
A study conducted on ischemic rat models indicated that administration of this compound reduced neuronal loss and improved functional recovery post-stroke.
Study 2: Behavioral Assessment in Depression Models
In a forced swim test for depression-like behavior in mice, the compound significantly reduced immobility time compared to control groups, suggesting an antidepressant effect.
Study 3: Cognitive Function Enhancement
Research involving Morris water maze tests showed that subjects treated with this compound exhibited improved spatial learning and memory retention.
Q & A
Q. What are the established synthetic methodologies for rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. A common approach employs Diels-Alder reactions to construct the bicyclic core, followed by selective functionalization of the amine group. For example, diastereomer separation via chromatography or crystallization is critical due to the compound's stereochemical complexity . Purification techniques such as recrystallization or preparative HPLC are often required to isolate the desired enantiomer .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- NMR Spectroscopy : Critical for confirming stereochemistry and hydrogen bonding patterns. H and C NMR can resolve diastereotopic protons and bridgehead carbons .
- X-ray Crystallography : Provides definitive stereochemical assignment, especially for resolving ambiguities in bicyclic systems .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for amine derivatives .
Q. What are the key applications of this compound in academic research?
The bicyclic amine structure makes it valuable as:
- A chiral building block for asymmetric synthesis (e.g., ligands in catalysis).
- A scaffold for studying structure-activity relationships in medicinal chemistry, particularly for neurotransmitter analogs .
Advanced Research Questions
Q. How can researchers optimize the diastereomeric ratio during synthesis?
- Reaction Conditions : Adjusting temperature, solvent polarity, or catalyst loading (e.g., chiral auxiliaries) can enhance stereoselectivity. For example, low temperatures favor kinetic control in cyclization steps .
- Continuous Flow Reactors : Improve reproducibility and diastereomeric excess (d.e.) by enabling precise control over reaction parameters like residence time and mixing efficiency .
- Post-Synthesis Resolution : Use chiral stationary phases in HPLC or enzymatic resolution to separate diastereomers .
Q. How does the amine functionality influence reactivity compared to structurally similar bicyclic compounds?
The primary amine group enhances nucleophilicity, enabling reactions such as:
- Schiff Base Formation : Useful for constructing imine-linked coordination polymers.
- Salt Formation : Improves solubility in polar solvents, facilitating biological assays.
Comparatively, analogs like 7-oxabicyclo[2.2.1]heptane lack this reactivity, limiting their utility in derivatization (see table below).
| Compound | Functional Group | Key Reactivity Difference |
|---|---|---|
| rac-[(1R,2S,4R)-...methanamine | Primary amine | Nucleophilic substitutions, salt formation |
| 7-Oxabicyclo[2.2.1]heptane | Ether oxygen | Limited to hydrogen bonding or oxidation |
Q. What strategies resolve contradictions between computational predictions and experimental data in stereochemical assignments?
- Cross-Validation : Combine NMR (NOESY for spatial proximity) with computational methods (DFT for energy-minimized conformers) to reconcile discrepancies .
- Dynamic NMR Studies : Probe ring-flipping or chair inversions in the bicyclic system to assess conformational rigidity .
- Single-Crystal Analysis : Resolve ambiguities in substituent orientation definitively .
Q. How can researchers address challenges in characterizing degradation products under varying pH conditions?
- Forced Degradation Studies : Expose the compound to acidic/basic conditions and analyze products via LC-MS/MS.
- Stability-Indicating Assays : Use RP-HPLC with UV/fluorescence detection to monitor hydrolytic byproducts (e.g., oxidized amines or ring-opened species) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across studies?
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to minimize discrepancies.
- Stereochemical Purity : Verify enantiomeric excess (e.e.) via chiral HPLC, as impurities in diastereomers can skew activity .
- Meta-Analysis : Compare data across publications using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
Methodological Recommendations
- Stereochemical Documentation : Always report enantiomeric ratios (e.g., d.e. or e.e.) and purification methods to ensure reproducibility .
- Collaborative Validation : Partner with computational chemists to model reaction pathways and predict byproducts .
For further details on structural analogs or synthesis protocols, consult the comparative tables and reaction schematics in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
